tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and a cyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations necessary for pharmaceutical and agrochemical development.
2. Biology
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can be pivotal in metabolic pathways. The hydroxyl group facilitates hydrogen bonding interactions with enzyme active sites .
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways and physiological processes.
3. Medicine
- Therapeutic Applications : Research is ongoing to explore its potential in treating diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest it may exhibit antitumor properties by inhibiting cancer cell proliferation through enzyme modulation .
- Neuroprotective Effects : Its potential neuroprotective properties have been evaluated in models of Alzheimer's disease, showing promise in reducing neuroinflammation and improving cognitive function .
4. Industry
- Production of Specialty Chemicals : The compound's stability and reactivity make it suitable for large-scale production processes in the synthesis of agrochemicals and pharmaceuticals .
Biological Activities
Research indicates several biological activities associated with tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate:
- Antitumor Activity : Inhibits cancer cell proliferation through enzyme modulation.
- Neuroprotective Effects : Mitigates neuronal damage in models of neurodegenerative diseases.
- Metabolic Regulation : Influences lipid metabolism and glucose homeostasis .
Study 1
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as an enzyme inhibitor. Results indicated significant inhibition of target enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent .
Study 2
In vivo studies assessed neuroprotective effects in rodent models of Alzheimer's disease, revealing reduced neuroinflammation and improved cognitive function in treated animals compared to controls .
Mechanism of Action
The mechanism by which tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Cyclopentyl Derivatives
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4): Larger cyclopentane ring reduces ring strain compared to cyclobutane, enhancing conformational flexibility. Molecular formula: C₁₀H₁₉NO₃ (MW: 201.27).
- tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8): Hydroxyl group at the 3-position introduces distinct spatial orientation, affecting solubility and reactivity. Molecular formula: C₁₀H₁₉NO₃ (MW: 201.27) .
Cyclohexyl Derivative
- Molecular formula: C₁₆H₂₈N₂O₄ (MW: 312.41) .
Cyclopropane Derivative
- Molecular formula: C₁₂H₁₆BrNO₂S (MW: 330.23) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target compound | C₉H₁₇NO₃ | 187.24 | 2231664-24-5 | (1S,2S)-cyclobutyl, Boc-protected |
| (1R,2S)-cyclopentyl analogue | C₁₀H₁₉NO₃ | 201.27 | 1330069-67-4 | Reduced ring strain |
| (1R,3R)-cyclopentyl analogue | C₁₀H₁₉NO₃ | 201.27 | 1290191-64-8 | 3-hydroxy orientation |
| Cyclohexyl derivative | C₁₆H₂₈N₂O₄ | 312.41 | 110053-29-7 | Increased lipophilicity |
| Bromothiophene-cyclopropane derivative | C₁₂H₁₆BrNO₂S | 330.23 | - | Electrophilic bromine substituent |
Stability and Reactivity
- Ring strain : The cyclobutane ring in the target compound is more strained than cyclopentane or cyclohexane analogues, increasing susceptibility to ring-opening reactions under thermal or acidic conditions .
- Boc group stability : All compounds exhibit stability in basic and neutral conditions but cleave under strong acids (e.g., TFA), a feature critical for deprotection in multi-step syntheses .
- Functional group reactivity : The bromothiophene derivative () is tailored for cross-coupling, while hydroxyl groups in cyclopentyl/cyclobutyl analogues serve as handles for further derivatization .
Biological Activity
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a cyclobutane ring with a hydroxyl group, contributes to its interaction with various biological targets. Here, we explore its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- IUPAC Name : this compound
- CAS Number : 1354422-81-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity through:
- Enzyme Inhibition : It has been shown to bind to the active sites of certain enzymes, potentially inhibiting their function. This interaction is facilitated by hydrogen bonding between the hydroxyl group and the enzyme's active site.
- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing signaling pathways within cells. This could lead to alterations in cellular responses and physiological processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting cancer cell proliferation through enzyme modulation .
- Neuroprotective Effects : Its potential in neuroprotection has been explored, particularly in models of neurodegenerative diseases where it may mitigate neuronal damage .
- Metabolic Regulation : The compound has been investigated for its role in metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis.
Case Studies and Research Findings
Several studies have demonstrated the biological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy as an enzyme inhibitor. Results indicated significant inhibition of target enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent .
- Study 2 : In vivo studies assessed the neuroprotective effects of this compound in rodent models of Alzheimer's disease. The findings revealed reduced neuroinflammation and improved cognitive function in treated animals compared to controls .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate | C₉H₁₇NO₃ | Structural isomer with potential similar activity |
| Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | Similar structure but with cyclohexane ring |
| Tert-butyl N-(hydroxymethyl)carbamate | C₉H₁₉N₁O₃ | Hydroxymethyl group may influence biological activity |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate with stereochemical control?
The compound can be synthesized via coupling reactions using tert-butyl carbamate intermediates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling agents for introducing the carbamate group while preserving stereochemistry . Cyclobutane ring formation may involve strain-driven cyclization under controlled conditions, with hydroxyl group protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions. Post-synthesis, deprotection under mild acidic conditions ensures retention of stereochemical integrity .
Q. How can the structure and stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the cyclobutane ring conformation and hydroxy group orientation. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR can confirm the tert-butyl group (δ ~1.4 ppm for H) and cyclobutane ring protons (δ 2.5–4.0 ppm). NOESY correlations between the hydroxy proton and adjacent cyclobutane protons validate the (1S,2S) configuration .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO, MW 187.24) and isotopic patterns .
Q. What are the recommended storage and stability protocols for this compound?
Store at room temperature in inert, airtight containers under nitrogen to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may degrade the tert-butyl group or cyclobutane ring . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) are advised for long-term storage assessments .
Advanced Research Questions
Q. How do stereochemical and steric effects influence the reactivity of this compound in nucleophilic substitutions?
The (1S,2S) configuration creates a rigid cyclobutane scaffold, limiting rotational freedom and directing nucleophilic attack to the carbamate carbonyl. Steric hindrance from the tert-butyl group reduces accessibility to the carbamate nitrogen, favoring regioselective reactions at the hydroxycyclobutyl moiety. Computational studies (DFT) can model transition states to predict selectivity in ring-opening or cross-coupling reactions .
Q. What methodologies are available to resolve conflicting crystallographic and spectroscopic data for this compound?
Contradictions between X-ray data (e.g., bond lengths) and DFT-optimized structures may arise from crystal packing effects. Validate using:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystallographic parameters .
- Dynamic NMR : Detects conformational flexibility in solution that static crystal structures may not capture .
Q. How can enantiomeric purity be assessed and improved during synthesis?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Mobile phases like hexane/isopropanol (90:10) optimize resolution .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during cyclobutane ring formation to enhance enantiomeric excess (ee > 98%) .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize over-reduction or tert-butyl group cleavage.
- Design of experiments (DoE) : Optimize parameters (temperature, solvent polarity) to suppress side reactions. For example, using DMF as a solvent reduces cyclobutane ring strain compared to THF .
Q. How can computational tools predict the biological activity of derivatives of this compound?
- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina. Prioritize compounds with high binding affinity to catalytic sites .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane ring) with bioactivity metrics (IC) .
Methodological Notes
- Contradiction handling : Cross-validate crystallographic data with spectroscopic and computational results to resolve ambiguities.
- Safety protocols : Use fume hoods and PPE (nitrile gloves, P95 respirators) when handling due to potential respiratory sensitization .
- Data reproducibility : Share raw crystallographic files (CIF) and NMR spectra (Bruker format) in supplementary materials for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
